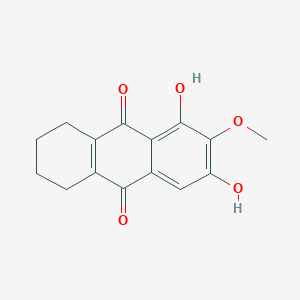
Santalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Santalin, also known as this compound, is a useful research compound. Its molecular formula is C15H14O5 and its molecular weight is 274.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Santalin exhibits a range of biological activities that position it as a potential therapeutic agent. Key applications include:
- Antioxidant Properties : this compound has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that extracts from Pterocarpus santalinus can scavenge free radicals effectively, with notable activity against DPPH and nitric oxide radicals .
- Anti-inflammatory Effects : Compounds isolated from red sandalwood, including this compound, have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). For instance, savinin, a lignan from Pterocarpus santalinus, showed an IC50 value of 40 µg/mL in inhibiting TNF-α production in RAW264.7 cells . This suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that methanolic extracts of red sandalwood could induce apoptosis in HeLa cervical cancer cells with an IC50 value of 40 µg/mL . Additionally, specific benzofuran compounds isolated from the heartwood exhibited cytotoxicity against various cancer cell lines .
Food Safety Applications
The use of this compound as a natural colorimetric indicator has emerged as a novel approach for monitoring food quality:
- Real-Time Spoilage Indicator : A study developed a colorimetric indicator based on this compound for monitoring spoilage in ready-to-cook idly batter. The indicator changes color in response to pH variations associated with spoilage, providing a visual cue for freshness. The color change was quantitatively analyzed using image processing techniques, demonstrating the effectiveness of this compound as a natural alternative to synthetic indicators .
Textile Applications
This compound's dyeing properties have been explored for sustainable textile coloration:
- Natural Dye for Fabrics : Recent research highlighted the sustainable extraction of this compound for dyeing silk fabrics. The study employed microwave-assisted extraction methods to enhance dye yield and colorfastness while minimizing environmental impact. The results indicated that this compound provides vibrant shades and good wash fastness on treated fabrics .
Mechanistic Insights and Future Directions
The mechanisms through which this compound exerts its biological effects are still under investigation:
- Melanogenesis Inhibition : this compound has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. In vitro studies demonstrated that this compound downregulates key proteins involved in melanogenesis without cytotoxic effects . This suggests its potential use in cosmetic applications for skin lightening products.
- Further Research Needs : Despite promising findings, more comprehensive studies are required to fully elucidate the pharmacological mechanisms of this compound and its derivatives across various applications. Future research should focus on clinical trials to assess efficacy and safety in human subjects.
Propiedades
Número CAS |
7400-10-4 |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
5,7-dihydroxy-6-methoxy-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C15H14O5/c1-20-15-10(16)6-9-11(14(15)19)13(18)8-5-3-2-4-7(8)12(9)17/h6,16,19H,2-5H2,1H3 |
Clave InChI |
KZHZAOMCJXXGII-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)CCCC3)O |
SMILES canónico |
COC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)CCCC3)O |
Key on ui other cas no. |
7400-10-4 |
Sinónimos |
Santalin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















